Human OCT1 Transporter Inhibition: CAS 313404-66-9 vs. Dimethylsulfamoyl Analog and Reference Inhibitors
In a recombinant human OCT1 (SLC22A1) inhibition assay using HEK293 cells and ASP⁺ substrate uptake readout, CAS 313404-66-9 exhibited an IC₅₀ of 1.38 × 10⁵ nM (138 µM) [1]. This represents weak OCT1 inhibitory activity. For context, the clinically used OCT1 inhibitor verapamil typically shows IC₅₀ values in the low micromolar range (~2–5 µM) in comparable assays, indicating that CAS 313404-66-9 is approximately 30- to 70-fold less potent at OCT1 than reference inhibitors [2]. While direct head-to-head data with the dimethylsulfamoyl analog (N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide) are not publicly available, the pyrrolidine-to-dimethylamine sulfonamide swap is known from CTPS1 patent SAR to alter both potency and isoform selectivity profiles [3]. The weak OCT1 activity of CAS 313404-66-9 suggests minimal off-target transporter liability at this site at concentrations ≤10 µM, which may be advantageous in cellular assays where OCT1-mediated uptake could confound intracellular compound exposure measurements, compared to more potent OCT1 inhibitors.
| Evidence Dimension | IC₅₀ for inhibition of human OCT1-mediated ASP⁺ uptake in HEK293 cells |
|---|---|
| Target Compound Data | IC₅₀ = 1.38 × 10⁵ nM (138 µM) |
| Comparator Or Baseline | Verapamil (reference OCT1 inhibitor): IC₅₀ ~2–5 µM; Dimethylsulfamoyl analog: no quantitative OCT1 data available |
| Quantified Difference | CAS 313404-66-9 is ~30- to 70-fold less potent at OCT1 than verapamil |
| Conditions | Recombinant human OCT1 expressed in HEK293 cells; ASP⁺ fluorescent substrate uptake; microplate reader detection |
Why This Matters
Low OCT1 inhibitory potency minimizes transporter-mediated uptake interference in cell-based assays, reducing a confounding variable that plagues analogs with higher OCT1 affinity.
- [1] BindingDB. Affinity Data for BDBM50241341: IC₅₀ = 1.38E+5 nM, Inhibition of human OCT1 expressed in HEK293 cells. Accessed via BindingDB PrimarySearch. View Source
- [2] Ahlin, G. et al. (2008). Structural requirements for drug inhibition of the liver specific human organic cation transport protein 1. Journal of Medicinal Chemistry, 51(19), 5932–5942. View Source
- [3] Novak, A. et al. Compounds – Benzamide Compounds as Cytidine Triphosphate Synthase 1 Inhibitors. U.S. Patent Application US20230183229A1, published June 15, 2023. View Source
